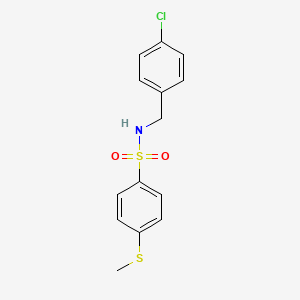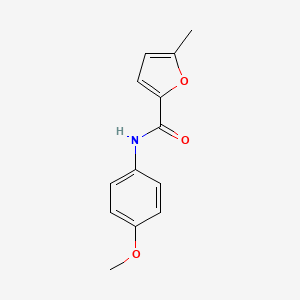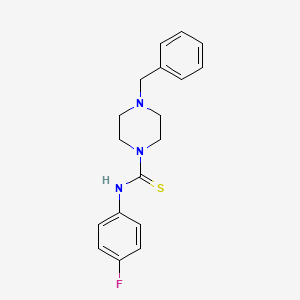![molecular formula C17H17ClN2O5 B5745307 N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5745307.png)
N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide, also known as CCI-779, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of rapamycin analogs, which are known for their ability to inhibit the mammalian target of rapamycin (mTOR) signaling pathway.
作用机制
The mechanism of action of N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide involves the inhibition of the mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. mTOR is a serine/threonine kinase that is activated by various growth factors and nutrients, and regulates the activity of several downstream effectors, including ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). The inhibition of mTOR by N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide leads to the suppression of S6K and 4EBP1, which in turn leads to the inhibition of protein synthesis and cell growth. Additionally, the inhibition of mTOR by N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide leads to the induction of autophagy and the inhibition of angiogenesis, which are key processes in cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide are primarily related to the inhibition of the mTOR signaling pathway. In cancer, N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to induce apoptosis and inhibit angiogenesis, which are key processes in cancer cell proliferation and survival. In neurodegenerative diseases, N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to promote autophagy and reduce the accumulation of toxic protein aggregates, which are hallmarks of diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to reduce the development of atherosclerosis and restenosis, which are major complications of coronary artery disease.
实验室实验的优点和局限性
One of the main advantages of N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide is its ability to selectively inhibit the mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. This selectivity makes N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide a promising therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. However, one of the main limitations of N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide is its poor solubility, which can limit its effectiveness in vivo. Additionally, N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to have some toxicity in preclinical studies, which may limit its clinical application.
未来方向
There are several future directions for the study of N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide. One of the main areas of research is the development of more effective formulations of N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide that can improve its solubility and bioavailability. Additionally, there is a need for further studies to determine the optimal dosing and administration of N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide in different disease contexts. Another area of research is the identification of biomarkers that can predict the response to N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide treatment, which can help to improve patient selection and treatment outcomes. Finally, there is a need for further studies to determine the long-term safety and efficacy of N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide in clinical trials.
合成方法
The synthesis of N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide involves several steps, including the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chlorophenol to form the intermediate compound. This intermediate is then treated with N,N-diisopropylethylamine and acetic anhydride to form the acetylated intermediate, which is further reacted with N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to form the final product, N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide.
科学研究应用
N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer, N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to inhibit the mTOR signaling pathway, which is known to play a crucial role in cancer cell proliferation and survival. This inhibition leads to the induction of apoptosis and the inhibition of angiogenesis, which are key processes in cancer progression. In neurodegenerative diseases, N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to promote autophagy and reduce the accumulation of toxic protein aggregates, which are hallmarks of diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to reduce the development of atherosclerosis and restenosis, which are major complications of coronary artery disease.
属性
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-22-14-8-7-11(9-15(14)23-2)17(19)20-25-16(21)10-24-13-6-4-3-5-12(13)18/h3-9H,10H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPGNWOLPFZBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)COC2=CC=CC=C2Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)COC2=CC=CC=C2Cl)/N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5745239.png)
![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)
![N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5745242.png)

![methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5745258.png)
![1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5745272.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5745284.png)

![3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5745306.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]azepane](/img/structure/B5745311.png)
![(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B5745318.png)
